molecular formula C8H11Cl2N3 B578236 (2,4-Dichloro-pyrimidin-5-ylmethyl)-isopropyl-amine CAS No. 1289387-95-6

(2,4-Dichloro-pyrimidin-5-ylmethyl)-isopropyl-amine

Cat. No.: B578236
CAS No.: 1289387-95-6
M. Wt: 220.097
InChI Key: NVAHMXACMSTMRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Dichloro-pyrimidin-5-ylmethyl)-isopropyl-amine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of two chlorine atoms at the 2nd and 4th positions of the pyrimidine ring, a methyl group at the 5th position, and an isopropylamine group attached to the methyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of (2,4-Dichloro-pyrimidin-5-ylmethyl)-isopropyl-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2,4-dichloropyrimidine.

    Reaction with Isopropylamine: The 2,4-dichloropyrimidine is reacted with isopropylamine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like acetone at room temperature for several hours.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

(2,4-Dichloro-pyrimidin-5-ylmethyl)-isopropyl-amine undergoes various types of chemical reactions:

    Substitution Reactions: The chlorine atoms at the 2nd and 4th positions can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as acetone, ethanol, or dimethyl sulfoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(2,4-Dichloro-pyrimidin-5-ylmethyl)-isopropyl-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2,4-Dichloro-pyrimidin-5-ylmethyl)-isopropyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the isopropylamine group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

Comparison with Similar Compounds

(2,4-Dichloro-pyrimidin-5-ylmethyl)-isopropyl-amine can be compared with other similar compounds, such as:

    (2,4-Dichloro-pyrimidin-5-ylmethyl)-ethyl-amine: Similar structure but with an ethylamine group instead of isopropylamine.

    (2,4-Dichloro-pyrimidin-5-ylmethyl)-phenyl-amine: Contains a phenylamine group, which may alter its chemical reactivity and biological activity.

    (2,4-Dichloro-pyrimidin-5-ylmethyl)-methanol: Has a hydroxyl group instead of an amine, affecting its solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the isopropylamine group, which can influence its chemical properties and biological interactions.

Properties

IUPAC Name

N-[(2,4-dichloropyrimidin-5-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11Cl2N3/c1-5(2)11-3-6-4-12-8(10)13-7(6)9/h4-5,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVAHMXACMSTMRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CN=C(N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693761
Record name N-[(2,4-Dichloropyrimidin-5-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289387-95-6
Record name N-[(2,4-Dichloropyrimidin-5-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.